BENGHE Foundational & Exploratory

Check Availability & Pricing

The Multifaceted Functions of HDAC11: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Histone deacetylase 11 (HDACL11), the sole member of the class IV HDAC family, has emerged
as a critical regulator of diverse cellular processes, extending far beyond its initial classification
as a histone modifier. This guide provides a comprehensive overview of HDAC11's enzymatic
function, its role in key signaling pathways, and its implications in health and disease. A key
distinguishing feature of HDAC11 is its potent defatty-acylase activity, which is over 10,000
times more efficient than its deacetylase activity, positioning it as a unique enzymatic modulator
of protein function. This activity is central to its roles in immune regulation, metabolic
homeostasis, and cancer biology. This document details established substrates, interacting
partners, and the current landscape of selective inhibitors, offering a valuable resource for
researchers and drug development professionals targeting this intriguing enzyme.

Enzymatic Activity and Substrate Specificity

HDAC11 exhibits a strong preference for removing long-chain fatty acyl groups from lysine
residues, a stark contrast to the primary deacetylase activity of other HDAC family members.
This proficient defatty-acylase activity is a cornerstone of its biological function.

Quantitative Analysis of HDAC11 Enzymatic Activity
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The substrate preference of HDAC11 has been quantitatively assessed, revealing a clear bias
towards longer acyl chains. The following table summarizes the steady-state kinetic parameters
for the deacylation of various substrates by human HDAC11.

Substrate (Acyl

Group) kcat (s7) KM (pM) kcat/KM (M—*s—?)
Myristoyl (C14) Data not available Data not available 149,000
Dodecanoyl (C12) Data not available Data not available 77,700

Decanoyl (C10) Data not available Data not available 72,143

Octanoyl (C8) Data not available Data not available Data not available
Hexanoyl (C6) Data not available 68 Data not available
Acetyl (C2) Negligible Not applicable Negligible

Table 1. Steady-state kinetics of deacylation of selected substrates by hsHDAC11. Data
represents mean values and highlights the enzyme's preference for longer acyl chains, with
catalytic efficiencies for dodecanoylated and myristoylated peptides being the highest.[1]

Known Substrates and Interacting Proteins

HDAC11's substrate pool is expanding, with several key proteins identified that are regulated
through its deacylase activity. These interactions are fundamental to understanding its cellular
roles.
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Consequence of

Protein Function Type of Interaction .
Interaction
SHMT?2 (Serine
One-carbon Substrate Regulates type |
Hydroxymethyltransfer ) ) ) ) ] )
metabolism (Demyristoylation) interferon signaling.[2]
ase 2)
) ) Increased BRAF
BRAF (B-Raf proto- Serine/threonine- Substrate )
o ] acetylation upon
oncogene) protein kinase (Deacetylation) o
HDAC11 inhibition.[3]
] o Increased CALU
) Calcium-binding Substrate ] )
CALU (Calumenin) ] ] ) myristoylation upon
protein (Demyristoylation) o
HDAC11 inhibition.[3]
] ) Regulates adipocyte
_ A-kinase anchoring Substrate o )
Gravin-a (AKAP12) ) ) ) adrenergic signaling
protein (Demyristoylation)

and thermogenesis.

BRD2 (Bromodomain-

containing protein 2)

Transcriptional

regulator

Interacting Partner

HDAC11 physically
associates with BRD2
to repress the
thermogenic gene

program.[4][5]

HDACG6

Histone deacetylase

Interacting Partner

Forms a complex with
HDAC11 to regulate
IL-10 expression.[6]

SMN complex
proteins (SMN1,
Gemin2, Gemin3,
Gemin4)

Spliceosome

assembly

Interacting Partner

Implicates HDAC11 in
MRNA splicing.

PU.1

Transcription factor

Functional Interaction

HDAC11 facilitates
PU.1 binding to the IL-
10 promoter.[7]

Spl and STAT3

Transcription factors

Functional Interaction

HDAC11 knockdown
leads to earlier and

greater detection of
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Spl and STATS at the
IL-10 promoter.[7]

Table 2: Known substrates and interacting partners of HDAC11.

Key Signaling Pathways Involving HDAC11

HDACL11 is a critical node in several signaling pathways, modulating cellular responses in
immunity, metabolism, and thermogenesis.

Regulation of Immune Tolerance via IL-10

HDAC11 is a key negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in
antigen-presenting cells (APCs).[4][7][8][9][10][11] By deacetylating histones at the 1110
promoter, HDAC11 contributes to a more closed chromatin state, thereby repressing gene
transcription.[7] This action is influenced by its interaction with other proteins, including HDACG6
and the transcription factor PU.1.[6][7]
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HDAC11-mediated repression of IL-10 transcription.

Regulation of Thermogenesis

HDACL11 plays a significant role in regulating adaptive thermogenesis. It acts as a repressor of
the thermogenic program in adipose tissue through its interaction with the transcriptional
regulator BRD2.[5][8] This complex suppresses the expression of Uncoupling Protein 1
(UCP1), a key protein in brown adipose tissue (BAT) for heat generation.[2][4][5][12][13][14]
Inhibition of HDAC11 leads to increased UCP1 expression and enhanced thermogenesis.[12]
[14]
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HDAC11 Inhibitor
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HDAC11's role in the suppression of thermogenesis.

Regulation of Lipid Metabolism

HDAC11 is also implicated in the regulation of lipid metabolism. Loss of HDAC11 activates the
adiponectin-AdipoR-AMPK signaling pathway in the liver.[12][15] This leads to increased fatty
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acid oxidation and is associated with improved insulin sensitivity and reduced hepatic steatosis.

[15]

HDAC11 Suppresses Adiponectin Activates AdipoR Activates AMPK Inhibits ACC (Relieves inhibition of) cPTL Promotes Fatty Acid O@
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HDAC11's involvement in the adiponectin-AMPK signaling pathway.

HDAC11 Inhibitors

The unique substrate preference and specific biological roles of HDAC11 have made it an
attractive target for drug development. A number of inhibitors have been identified, ranging

from pan-HDAC inhibitors to more selective compounds.
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ICso0 for HDAC11

Inhibitor Type Selectivity Profile
(nM)
) Highly selective for
SIS17 Selective 830
HDAC11.[2]
Also inhibits HDAC4
_ (ICs0 = 25,000 nM)
FT895 Selective 740
and HDACS8 (ICso =
9,200 nM).[2]
At least 40-fold
PB94 Selective 110 selective over
HDACS6.[16]
) ) Potent inhibitor of
Trichostatin A (TSA) Pan-HDAC ~14
most HDACs.[4]
. . Broad-spectrum
Romidepsin Pan-HDAC Nanomolar potency o
HDAC inhibitor.[4]
o Broad-spectrum
Quisinostat Pan-HDAC Nanomolar potency o
HDAC inhibitor.[4]
More selective for Shows some
Garcinol Pan-HDAC HDAC11 than other preference for
pan-HDAC inhibitors HDAC11.[4]
Inhibits both
) . o deacetylase and
Fimepinostat Pan-HDAC Effective inhibitor ]
demyristoylase
activities.[4]
Suberoylanilide
) ) o Broad-spectrum
hydroxamic acid Pan-HDAC 200 (50% inhibition)

(SAHA)

HDAC inhibitor.[4]

Table 3: A selection of HDACL11 inhibitors and their reported ICso values and selectivity.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study HDAC11
function.

HDAC11 Enzymatic Activity Assay (Fluorogenic)

This protocol describes a continuous, fluorescence-based assay to measure the deacylase
activity of HDAC11.

Materials:
¢ Recombinant human HDAC11

e Fluorogenic substrate (e.g., Boc-Lys(acyl)-AMC or a custom peptide with a
quencher/fluorophore pair)

o Assay Buffer (e.g., 25 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgClz)
e Trypsin solution (for two-step assays)
o 96-well or 384-well black microplates
e Fluorescence plate reader
Procedure:
o Reagent Preparation:
o Prepare a stock solution of the fluorogenic substrate in DMSO.
o Dilute the recombinant HDAC11 to the desired concentration in cold assay buffer.
o Prepare a series of inhibitor concentrations if performing an I1Cso determination.
o Assay Reaction:
o In a microplate well, add 50 pL of assay buffer.

o Add 1 pL of inhibitor solution (or DMSO for control).
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o Add 20 pL of diluted HDAC11 enzyme and incubate for 10 minutes at 37°C.

o Initiate the reaction by adding 20 pL of the fluorogenic substrate.

e Measurement:

o Continuous Assay: Immediately place the plate in a fluorescence reader pre-set to 37°C.
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60
minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

o Two-Step Assay: After a defined incubation time (e.g., 30 minutes at 37°C), stop the
reaction by adding a developer solution (e.g., trypsin) that cleaves the deacetylated
substrate to release the fluorophore. Incubate for an additional 15 minutes and then
measure the end-point fluorescence.

o Data Analysis:
o Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

o For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor
concentration and fit the data to a dose-response curve to determine the 1Cso value.

Workflow Diagram:

Prepare Reagents Add Buffer and Inhibitor Add HDAC11 Enzyme Initiate Reaction Measure Fluorescence Data Analysis
(Enzyme, Substrate, Buffer, Inhibitor) to Microplate Well and Pre-incubate with Substrate (Continuous or End-point) (Calculate Velocity, IC50)

Click to download full resolution via product page

Workflow for an HDAC11 enzymatic assay.

Immunoprecipitation (IP) of HDAC11 and Interacting
Proteins

This protocol details the immunoprecipitation of HDAC11 to identify and validate interacting
proteins.

Materials:
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o Cells expressing HDAC11 (endogenously or overexpressed)

 Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Anti-HDACL11 antibody (or anti-tag antibody for tagged protein)

e |sotype control IgG

e Protein A/G magnetic beads or agarose beads

o Wash Buffer (e.g., lysis buffer or a less stringent buffer)

» Elution Buffer (e.g., SDS-PAGE sample buffer)

o Equipment for Western blotting

Procedure:

e Cell Lysis:

Harvest cells and wash with ice-cold PBS.

[¢]

o

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

[e]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o

Collect the supernatant (cell lysate).

e Pre-clearing (Optional):

o Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to
reduce non-specific binding.

o Pellet the beads and transfer the supernatant to a new tube.

e Immunoprecipitation:

o Add the anti-HDAC11 antibody or control IgG to the pre-cleared lysate.
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o Incubate overnight at 4°C with gentle rotation.

o Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with rotation to
capture the antibody-protein complexes.

e Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads 3-5 times with cold wash buffer.
e Elution and Analysis:

o Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the
proteins.

o Pellet the beads and load the supernatant onto an SDS-PAGE gel.

o Perform Western blotting with antibodies against HDAC11 and suspected interacting
proteins.

Workflow Diagram:
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Workflow for HDAC11 immunoprecipitation.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is used to confirm the binding of an inhibitor to HDAC11 in a cellular context by
measuring the increased thermal stability of the protein upon ligand binding.
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Materials:

e Cells expressing HDAC11

e HDAC11 inhibitor and vehicle control (DMSO)

e PBS

e PCR tubes or 96-well PCR plate

e Thermocycler

 Lysis buffer with protease inhibitors

» Equipment for Western blotting or other protein detection method
Procedure:

e Cell Treatment:

o Treat cultured cells with the HDAC11 inhibitor or vehicle control for a specified time (e.g., 1
hour) at 37°C.

e Heating:
o Harvest the cells and resuspend in PBS.
o Aliquot the cell suspension into PCR tubes or a PCR plate.

o Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a
thermocycler, leaving one sample at room temperature as a control.

e Lysis and Separation:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
precipitated proteins.
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e Analysis:

o Carefully collect the supernatant containing the soluble proteins.

o Analyze the amount of soluble HDAC11 in each sample by Western blotting.
o Data Interpretation:

o A shift in the melting curve to a higher temperature in the presence of the inhibitor
indicates that the inhibitor has bound to and stabilized HDAC11.

Workflow Diagram:

Great Cells with Inhibitor or Vehicle)
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Workflow for the Cellular Thermal Shift Assay (CETSA).
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Proteomic Identification of HDAC11 Substrates (SILAC-
based)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to
quantitatively compare the proteomes of different cell populations and can be adapted to
identify substrates of HDAC11.[6][15]

Materials:

Two populations of cells (e.g., wild-type and HDAC11 knockout/knockdown)

SILAC-specific cell culture medium lacking certain amino acids (e.g., lysine and arginine)

"Heavy" and "light" isotope-labeled amino acids (e.g., 13Cs,1°N2-Lysine and 13Ce-Arginine)

Standard cell culture and proteomics equipment (mass spectrometer)

Procedure:

Cell Labeling:

o Culture the two cell populations for at least five cell divisions in their respective SILAC
media ("heavy" for one, "light" for the other) to achieve complete incorporation of the
labeled amino acids.

Sample Preparation:
o Harvest and lyse the cells from both populations.

o Combine equal amounts of protein from the "heavy" and "light" lysates.

Protein Digestion and Peptide Fractionation:
o Digest the combined protein mixture into peptides using an enzyme like trypsin.

o Fractionate the peptides to reduce sample complexity.

Mass Spectrometry and Data Analysis:
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o Analyze the peptide fractions by LC-MS/MS.

o ldentify and quantify the relative abundance of "heavy" and "light" peptides.

o Proteins with a significantly higher abundance of acylation in the HDAC11-deficient
("heavy") cells compared to the wild-type ("light") cells are potential substrates.

Logical Relationship Diagram:

Culture WT and HDAC11 KO/KD cells
in 'Light' and 'Heavy' SILAC media

Combine Lysates and Digest Proteins
(Analyze Peptides by LC—MS/MS)

(Quantify Heavy/Light Peptide Ratios)

l

Cdentify Peptides with Increased Acylation)

in 'Heavy' (KO/KD) Sample

(Potential HDAC11 Substrates)

Click to download full resolution via product page

Logical workflow for SILAC-based substrate identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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